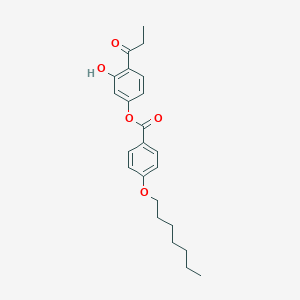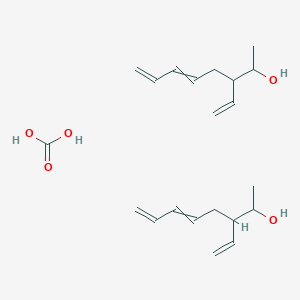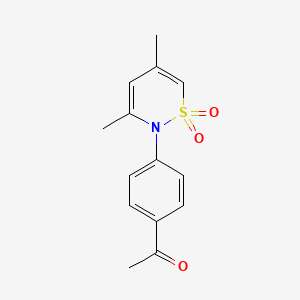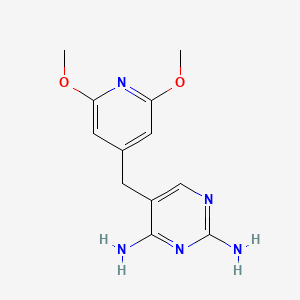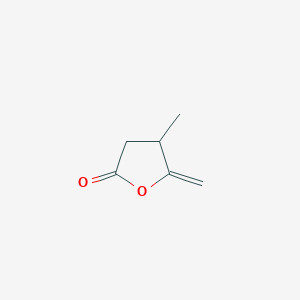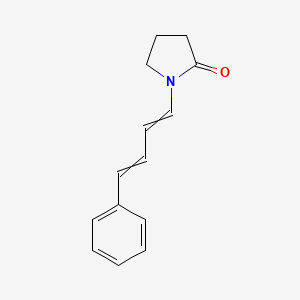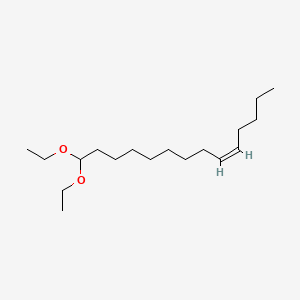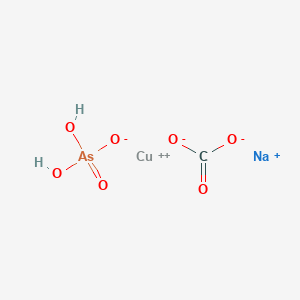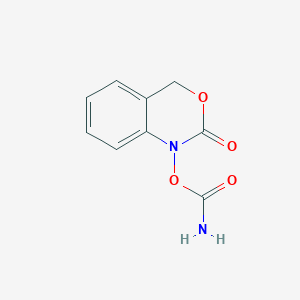
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbamoyloxy group
Méthodes De Préparation
The synthesis of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of an o-aminophenol derivative with a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and more.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be compared with other benzoxazinone derivatives, such as:
1,4-Dihydro-2H-3,1-benzoxazin-2-one: Lacks the carbamoyloxy group, resulting in different chemical and biological properties.
1-(Methoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one: Contains a methoxy group instead of a carbamoyloxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
65242-79-7 |
|---|---|
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(2-oxo-4H-3,1-benzoxazin-1-yl) carbamate |
InChI |
InChI=1S/C9H8N2O4/c10-8(12)15-11-7-4-2-1-3-6(7)5-14-9(11)13/h1-4H,5H2,(H2,10,12) |
Clé InChI |
XZNHERWJYNIFKU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N(C(=O)O1)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




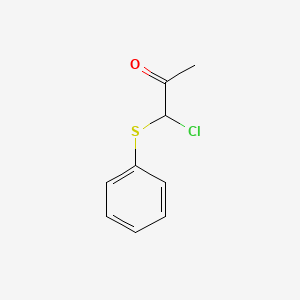
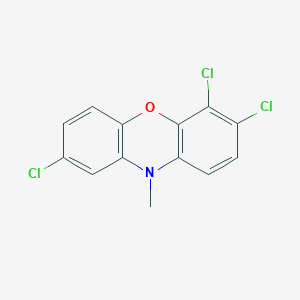
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
